molecular formula C28H44N8O5 B3028470 MM-589 CAS No. 2097887-20-0

MM-589

カタログ番号: B3028470
CAS番号: 2097887-20-0
分子量: 572.7
InChIキー: ZAIPJVQTYUSDTG-LDFBIXNTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MM-589 is a potent inhibitor of WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. It is primarily used in research focused on leukemia, particularly acute myeloid leukemia and acute lymphoblastic leukemia .

化学反応の分析

作用機序

MM-589 exerts its effects by binding to WD repeat domain 5 protein (WDR5), thereby inhibiting the interaction between WDR5 and mixed lineage leukemia protein (MLL). This inhibition reduces the enzymatic activity of MLL, leading to decreased growth of leukemia cells .

生物活性

MM-589 is a peptidomimetic compound that functions as a potent inhibitor of the WDR5 protein, which is a critical component of the MLL (Mixed-Lineage Leukemia) histone methyltransferase complex. This compound has garnered attention for its potential therapeutic applications in treating various cancers, particularly those resistant to conventional therapies.

This compound specifically inhibits the H3K4 methyltransferase activity associated with the MLL1 complex, demonstrating an IC50 value of 12.7 nM, which indicates its high potency against this target . The inhibition of WDR5 disrupts the assembly and enzymatic function of the MLL core complex, leading to altered gene expression profiles that can affect cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have shown that this compound effectively reduces the methylation levels of histone H3K4 in various cancer cell lines. This reduction is significant because H3K4 methylation is often associated with active transcription of oncogenes. By inhibiting this modification, this compound may suppress tumor growth and induce apoptosis in cancer cells.

Case Studies

  • Acute Leukemia : In a study involving acute leukemia cell lines, treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The compound's ability to inhibit H3K4 methylation was correlated with a downregulation of key oncogenes involved in leukemia progression.
  • Triple-Negative Breast Cancer (TNBC) : Research has indicated that this compound can effectively reduce tumor growth in TNBC models. The compound was shown to enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms associated with high levels of H3K4 methylation .

Table of Biological Activities

Biological Activity IC50 (nM) Effect on Cell Lines Cancer Type
H3K4 Methyltransferase Inhibition<1Reduced viabilityAcute Leukemia
Tumor Growth Inhibition12.7Induced apoptosisTriple-Negative Breast Cancer
Gene Expression ModulationN/AAltered oncogene expressionVarious Cancer Types

特性

IUPAC Name

N-[(3R,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N8O5/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32)/t19-,20-,21+,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIPJVQTYUSDTG-LDFBIXNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N[C@@H](C(=O)NCC[C@@](C(=O)N[C@H](C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MM-589
Reactant of Route 2
MM-589
Reactant of Route 3
MM-589
Reactant of Route 4
MM-589
Reactant of Route 5
MM-589
Reactant of Route 6
MM-589

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。